

(-)-Albine: Application Notes for Use as a Chemical Standard

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Compound of Interest

Compound Name: (-)-Albine

Cat. No.: B1615923

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Introduction

(-)-Albine is a quinolizidine alkaloid found in various plant species, notably in the genus *Lupinus*. As a well-characterized chemical entity, **(-)-Albine** serves as an essential chemical standard for a range of scientific applications. Its primary utility lies in the accurate quantification and identification of this alkaloid in complex matrices, ensuring the quality, safety, and efficacy of natural products and facilitating metabolic and toxicological studies. These application notes provide detailed protocols and data for the use of **(-)-Albine** as a chemical standard in phytochemical analysis and quality control.

Phytochemical Analysis and Quantification

(-)-Albine is a critical reference standard for the analysis of plant extracts, particularly from *Lupinus* species. It enables the accurate identification and quantification of its presence in raw plant materials and finished herbal products.

Application: Quantification of (-)-Albine in Lupin Seeds

Objective: To determine the concentration of **(-)-Albine** in lupin seed flour using a reference standard.

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the analysis of

quinolizidine alkaloids.[1][2]

Experimental Protocol:

A detailed protocol for the extraction and analysis of **(-)-Albine** from lupin seeds is provided below.

Workflow for **(-)-Albine** Quantification in Lupin Seeds



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Caption: Workflow for the quantification of **(-)-Albine** in lupin seeds.

Sample Preparation Protocol:

- Homogenization: Grind lupin seeds to a fine powder.
- Extraction:
 - Weigh 100 mg of the homogenized seed powder into a centrifuge tube.
 - Add 1 mL of acidified methanol/water (e.g., 80:20 v/v with 0.1% formic acid).[3]
 - Vortex for 1 minute and sonicate for 15 minutes.
- Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes.

- Collection: Carefully transfer the supernatant to a new tube.
- Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Protocol:

Parameter	Condition
HPLC System	Agilent 1200 Series or equivalent
Column	Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	Start with 5% B, increase to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transition	Precursor Ion (m/z) → Product Ion (m/z) (Specific to (-)-Albine)
Collision Energy	Optimized for (-)-Albine

Note: Specific MRM transitions and collision energies for **(-)-Albine** should be determined by infusing a pure standard solution into the mass spectrometer.

Data Analysis:

- Prepare a series of calibration standards of **(-)-Albine** in the mobile phase.

- Inject the standards to generate a calibration curve by plotting the peak area against the concentration.
- Inject the prepared sample extracts.
- Quantify the amount of **(-)-Albine** in the sample by interpolating its peak area from the calibration curve.

Quality Control of Herbal Medicines

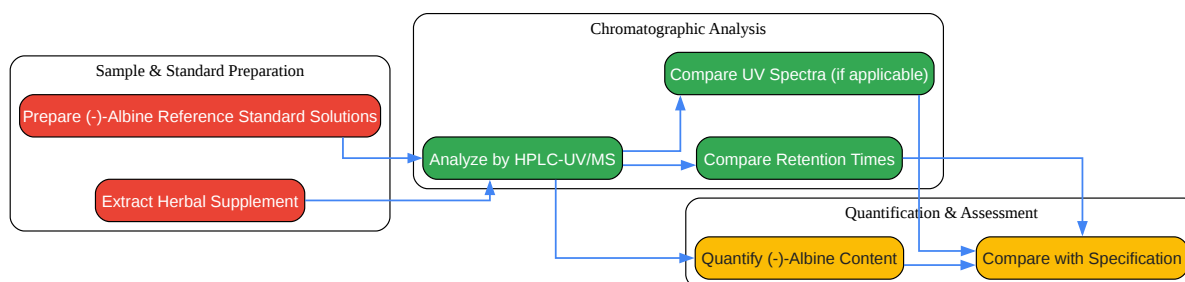
(-)-Albine can be used as a marker compound for the quality control of herbal products containing *Lupinus* species.^{[4][5]} This ensures batch-to-batch consistency and verifies the identity and purity of the raw materials and finished products.

Application: Identity and Purity Testing of a Herbal Supplement

Objective: To confirm the presence of **(-)-Albine** and quantify its content in a commercial herbal supplement claiming to contain *Lupinus* extract.

Methodology: A validated HPLC-UV or HPLC-MS/MS method can be employed for this purpose.

Experimental Workflow for Quality Control



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Caption: Quality control workflow for a herbal supplement.

Protocol:

- Sample Preparation: Extract the herbal supplement using the protocol described in Section 1.
- Standard Preparation: Prepare a stock solution of **(-)-Albine** reference standard (e.g., 1 mg/mL in methanol) and create a working standard at a concentration relevant to the expected amount in the supplement.
- HPLC Analysis:
 - Inject the **(-)-Albine** reference standard to determine its retention time and UV spectrum (if using a UV detector).
 - Inject the prepared sample extract.
- Identification: The presence of **(-)-Albine** in the sample is confirmed if a peak is observed at the same retention time as the reference standard. For HPLC-UV, the UV spectrum of the

sample peak should also match that of the standard. For HPLC-MS/MS, the MRM transition should be identical.

- Quantification: Use a calibration curve or a single-point standard to quantify the amount of **(-)-Albine** in the supplement.
- Compliance: Compare the quantified amount with the product's specification to ensure it meets the quality standards.

Stability-Indicating Method Development

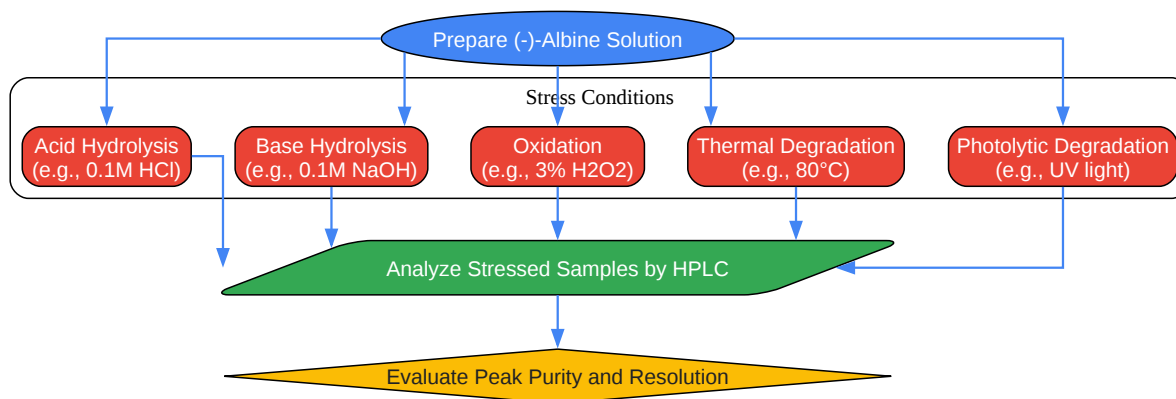
A stability-indicating analytical method is crucial for determining the shelf-life of a drug substance or product. **(-)-Albine** can be used as a reference standard to develop and validate such methods.^{[6][7]}

Application: Forced Degradation Study of **(-)-Albine**

Objective: To develop a stability-indicating HPLC method that can separate **(-)-Albine** from its degradation products.

Methodology: Subject a solution of **(-)-Albine** to various stress conditions (acid, base, oxidation, heat, and light) and analyze the stressed samples using HPLC to ensure the method can resolve the parent peak from any degradant peaks.

Forced Degradation Workflow



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Caption: Workflow for a forced degradation study of **(-)-Albine**.

Protocol:

- Prepare Solutions: Prepare solutions of **(-)-Albine** in a suitable solvent (e.g., methanol:water 50:50).
- Apply Stress:
 - Acidic: Add 0.1 M HCl and heat at 60°C.
 - Basic: Add 0.1 M NaOH and keep at room temperature.
 - Oxidative: Add 3% H₂O₂ and keep at room temperature.
 - Thermal: Heat the solution at 80°C.
 - Photolytic: Expose the solution to UV light.

- **Sample Analysis:** At specified time points, withdraw samples, neutralize if necessary, and analyze using the developed HPLC method.
- **Method Validation:** The method is considered stability-indicating if the degradation product peaks are well-resolved from the main **(-)-Albine** peak, and the peak purity of the **(-)-Albine** peak is confirmed using a photodiode array (PDA) detector or mass spectrometer.

Quantitative Data Summary

The following table summarizes typical analytical parameters for the quantification of quinolizidine alkaloids, which can be used as a reference for methods involving **(-)-Albine**.

Analytical Method	Matrix	Recovery (%)	Limit of Quantification (LOQ)	Reference
HPLC-MS/MS	Lupin Flour	>90%	<1 mg/kg	[8]
HPLC-MS/MS	Lupin Seeds	80 - 105%	1 - 25 µg/kg	[2][3]

Conclusion

(-)-Albine is an indispensable chemical standard for researchers and professionals in the fields of phytochemistry, natural product analysis, and the quality control of herbal medicines. The protocols and data presented in these application notes provide a framework for the accurate and reliable use of **(-)-Albine** in various analytical applications. Proper utilization of this reference standard will contribute to the overall quality and safety of herbal products and advance the scientific understanding of quinolizidine alkaloids.

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